

A Technical Guide to N4-Acetylcytidine Triphosphate: Properties, Applications, and Protocols

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Compound of Interest

Compound Name: *N4-Acetylcytidine triphosphate sodium*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetylcytidine (ac4C) is a conserved post-transcriptional RNA modification that plays a critical role in regulating mRNA stability and translation efficiency. The precursor for the enzymatic incorporation of this modification is N4-acetylcytidine triphosphate (ac4CTP). This technical guide provides an in-depth overview of the molecular properties of **N4-acetylcytidine triphosphate sodium**, detailed experimental protocols for its incorporation into RNA via in vitro transcription, and a summary of its biological significance, particularly its role in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers in the fields of molecular biology, drug discovery, and RNA therapeutics.

Physicochemical Properties

N4-acetylcytidine triphosphate is commercially available as a sodium salt. Its key molecular and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C11H14N3Na4O15P3	[1]
Molecular Weight	613.12 g/mol	[1]
CAS Number	2803886-33-9	[1]
Purity	≥ 95% (HPLC)	[2]
Form	Solution in water	[2]
Concentration	100 mM - 110 mM	[2]
pH	7.0 ± 0.5	[2]
λ _{max}	243 nm	[2]
Storage Conditions	-20 °C	[2]

Biological Role of N4-Acetylcytidine (ac4C)

N4-acetylcytidine is a highly conserved RNA modification found in all domains of life.[3] In eukaryotes, this modification is installed by the N-acetyltransferase 10 (NAT10) enzyme.[4] The presence of ac4C in mRNA has significant functional consequences:

- **Enhanced mRNA Stability:** Acetylation of cytidine residues in mRNA has been shown to increase the stability of the transcript, protecting it from degradation.[4]
- **Increased Translation Efficiency:** The presence of ac4C within the coding sequence of an mRNA can promote its translation into protein.[4][5] This is achieved, in part, by improving the decoding efficiency at the ribosome.[4]
- **Role in Cellular Stress Response:** Acetylated mRNAs have been found to be enriched in stress granules, suggesting a role for ac4C in the cellular response to stress.[6]

Experimental Protocols

In Vitro Transcription for Incorporation of N4-Acetylcytidine

This protocol describes the synthesis of RNA containing N4-acetylcytidine using T7 RNA polymerase.

Materials:

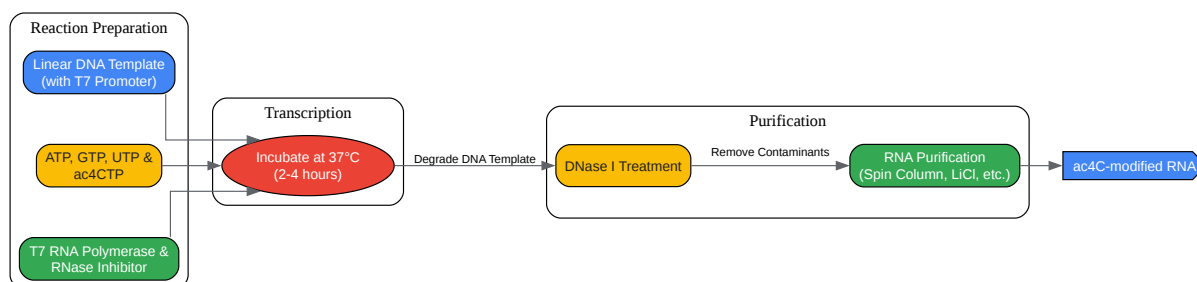
- Linearized DNA template with a T7 promoter
- N4-Acetylcytidine triphosphate (ac4CTP) sodium salt solution
- ATP, GTP, UTP solutions
- T7 RNA Polymerase
- 10X Transcription Buffer (typically contains Tris-HCl, MgCl₂, DTT, spermidine)
- RNase Inhibitor
- DNase I (RNase-free)
- Nuclease-free water
- Purification reagents (e.g., spin column kit, lithium chloride, or phenol:chloroform)

Procedure:

- **Reaction Setup:** Assemble the transcription reaction at room temperature to avoid precipitation of the DNA template by spermidine in the buffer. The following is an example for a 20 µL reaction; components should be added in the order listed:

Component	Volume	Final Concentration
Nuclease-free Water	to 20 μ L	-
10X Transcription Buffer	2 μ L	1X
ATP, GTP, UTP (100 mM each)	2 μ L each	10 mM each
N4-Acetylcytidine Triphosphate (100 mM)	2 μ L	10 mM
Linear DNA Template	1 μ g	50 ng/ μ L
RNase Inhibitor	1 μ L	2 U/ μ L
T7 RNA Polymerase	2 μ L	-

- Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours.[\[5\]](#)
- Template Removal: Add 1 μ L of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to degrade the DNA template.[\[7\]](#)
- RNA Purification: Purify the transcribed RNA to remove enzymes, unincorporated nucleotides, and the degraded DNA template. Several methods can be used depending on the downstream application:
 - Spin Column Purification: This is a common and efficient method for removing proteins, salts, and unincorporated nucleotides.[\[8\]](#)
 - Lithium Chloride (LiCl) Precipitation: Effective for recovering longer RNA transcripts (>300 nucleotides) and removing most unincorporated nucleotides and proteins.[\[8\]](#)
 - Phenol:Chloroform Extraction followed by Ethanol Precipitation: A traditional method for deproteinization, though it may not completely remove free nucleotides.[\[8\]](#)
 - Gel Purification: Recommended for obtaining high-purity RNA, especially for removing truncated transcription products.[\[8\]](#)



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Workflow for the in vitro transcription of N4-acetylcytidine-modified RNA.

Detection of N4-acetylcytidine in RNA (ac4C-seq)

A highly specific method for detecting ac4C at single-nucleotide resolution is ac4C-seq. This technique relies on the chemical reduction of ac4C, which leads to a misincorporation during reverse transcription.

Principle:

- **Chemical Reduction:** N4-acetylcytidine is selectively reduced by sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃).
- **Reverse Transcription:** The reduced ac4C base is read as a uridine (U) by reverse transcriptase.
- **Sequencing:** During sequencing, this results in a C-to-T transition at the site of the original ac4C modification.

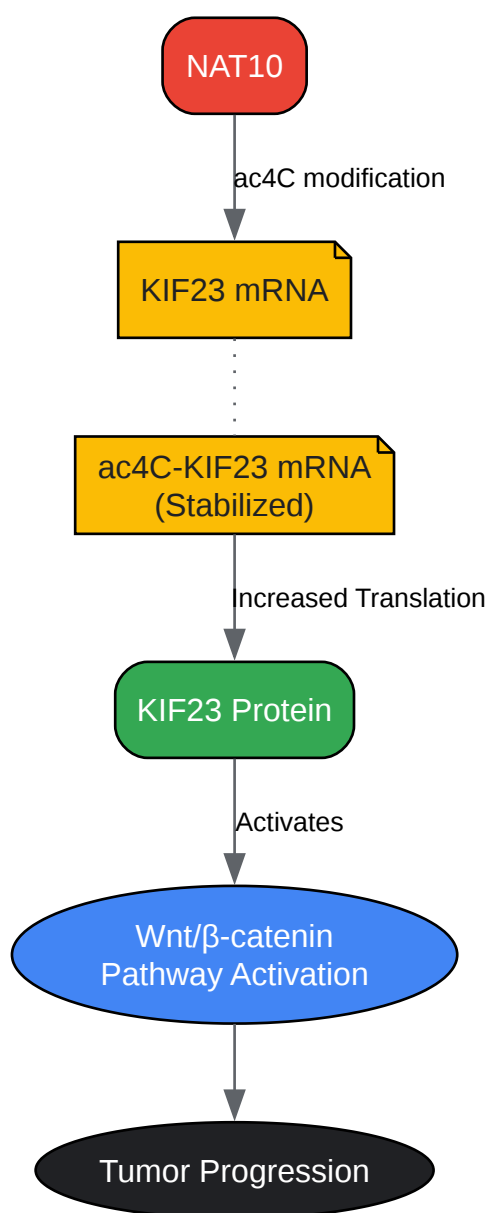
A detailed protocol for ac4C-seq can be found in the work by Sas-Chen et al. (2020).

Role in Signaling Pathways

The writer enzyme for ac4C, NAT10, has been implicated in major signaling pathways, particularly in the context of cancer progression.

Wnt/ β -catenin Signaling Pathway

In colorectal cancer, NAT10 has been shown to promote tumor progression by activating the Wnt/ β -catenin signaling pathway.^[1] NAT10-mediated ac4C modification of specific target mRNAs, such as KIF23, enhances their stability.^[1] This leads to increased protein expression, which in turn activates the Wnt/ β -catenin cascade.^{[1][2]}

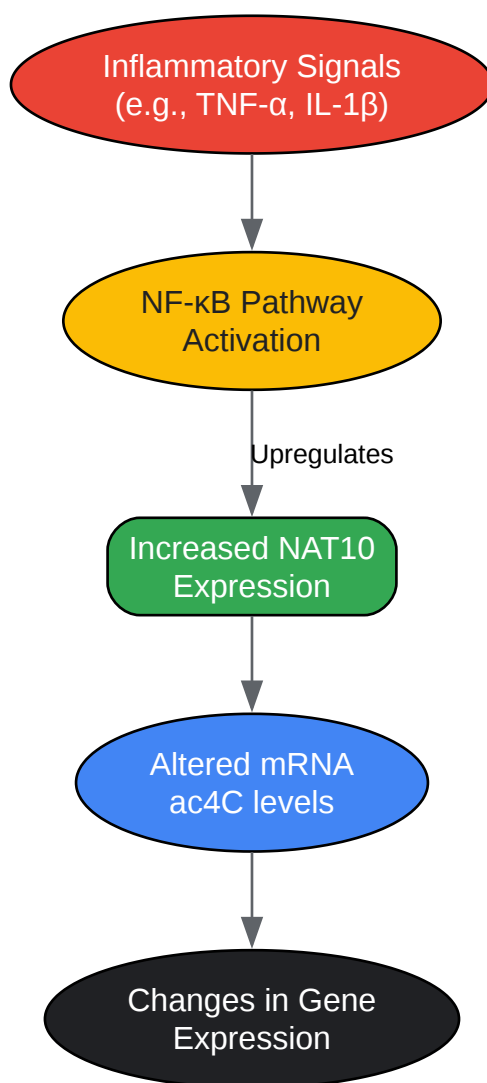


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Role of NAT10 and ac4C in the Wnt/ β -catenin signaling pathway.

NF- κ B Signaling Pathway

The expression of NAT10 itself can be regulated by signaling pathways. In some cellular contexts, the activation of the NF- κ B signaling pathway can lead to the upregulation of NAT10 expression.[9] This creates a potential feedback loop where inflammatory signals can influence the epitranscriptomic landscape.

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Regulation of NAT10 expression by the NF- κ B signaling pathway.

Conclusion

N4-acetylcytidine triphosphate is a vital reagent for the study of the epitranscriptome. Its incorporation into RNA allows for the investigation of the functional consequences of ac4C modification, which is increasingly recognized as a key regulator of gene expression. The protocols and information provided in this guide offer a foundation for researchers to explore the role of this important RNA modification in their systems of interest. Further research into the interplay between ac4C and cellular signaling pathways holds promise for the development of novel therapeutic strategies.

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